1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea
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Overview
Description
1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea is a synthetic organic compound that features a unique combination of pyrazole, phenyl, thiophene, and urea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The pyrazole derivative is then subjected to a Friedel-Crafts alkylation with a phenyl ethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Thiophene Group: The thiophene moiety is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Formation of the Urea Linkage: Finally, the urea linkage is formed by reacting the intermediate with an isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, bromine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, aiding in the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which 1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The pyrazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-{2-[4-(1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea: Lacks the methyl group on the pyrazole ring, which may affect its binding affinity and specificity.
1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(furan-2-yl)methyl]urea: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.
Uniqueness
1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea is unique due to the presence of both pyrazole and thiophene rings, which provide a combination of electronic and steric properties that are not found in many other compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-22-17(9-11-21-22)15-6-4-14(5-7-15)8-10-19-18(23)20-13-16-3-2-12-24-16/h2-7,9,11-12H,8,10,13H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABYAZLMMJORKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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